![molecular formula C15H22N2O3 B1650225 1-Piperazineacetic acid, 4-[2-(4-methoxyphenyl)ethyl]- CAS No. 1155158-77-2](/img/structure/B1650225.png)
1-Piperazineacetic acid, 4-[2-(4-methoxyphenyl)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazineacetic acid, 4-[2-(4-methoxyphenyl)ethyl]- is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the methoxyphenyl group and the piperazine ring in its structure contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineacetic acid, 4-[2-(4-methoxyphenyl)ethyl]- typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenyl ethyl halide and piperazine.
Formation of the Acetic Acid Moiety: The final step involves the reaction of the intermediate compound with chloroacetic acid under basic conditions to form the acetic acid moiety.
Industrial Production Methods
Industrial production of 1-Piperazineacetic acid, 4-[2-(4-methoxyphenyl)ethyl]- may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
化学反应分析
Types of Reactions
1-Piperazineacetic acid, 4-[2-(4-methoxyphenyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-Piperazineacetic acid, 4-[2-(4-methoxyphenyl)ethyl]- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its interaction with various biological targets.
Pharmacology: It is used in the development of drugs targeting specific receptors or enzymes.
Biological Research: The compound is used to study the effects of piperazine derivatives on cellular processes and signaling pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 1-Piperazineacetic acid, 4-[2-(4-methoxyphenyl)ethyl]- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, leading to changes in their activity and subsequent biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Cetirizine: A piperazine derivative used as an antihistamine.
Hydroxyzine: Another piperazine derivative with sedative and anti-anxiety properties.
Buspirone: A piperazine derivative used as an anxiolytic agent.
Uniqueness
1-Piperazineacetic acid, 4-[2-(4-methoxyphenyl)ethyl]- is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications and effects.
属性
CAS 编号 |
1155158-77-2 |
|---|---|
分子式 |
C15H22N2O3 |
分子量 |
278.35 |
IUPAC 名称 |
2-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C15H22N2O3/c1-20-14-4-2-13(3-5-14)6-7-16-8-10-17(11-9-16)12-15(18)19/h2-5H,6-12H2,1H3,(H,18,19) |
InChI 键 |
HEHITZNEEIOUPW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCN2CCN(CC2)CC(=O)O |
规范 SMILES |
COC1=CC=C(C=C1)CCN2CCN(CC2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(6-Methoxypyridin-3-yl)thieno[3,2-d]pyrimidine](/img/structure/B1650142.png)
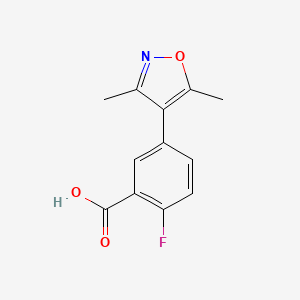
![7-Methylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1650144.png)
![Ethanone, 2-[[(4-methoxyphenyl)methyl]amino]-1-phenyl-, hydrochloride](/img/structure/B1650145.png)
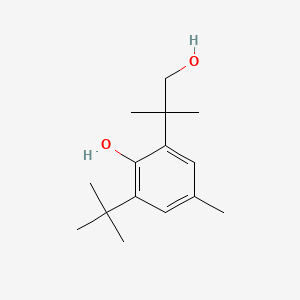
![1H-Imidazole, 1-[2-(2,4-dichlorophenoxy)ethyl]-](/img/structure/B1650147.png)
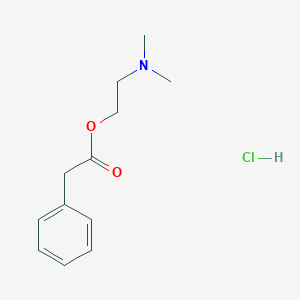

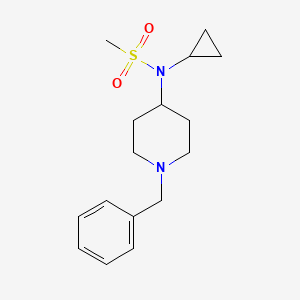
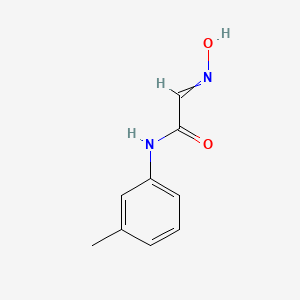

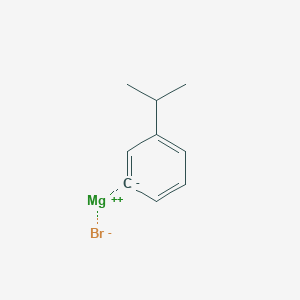
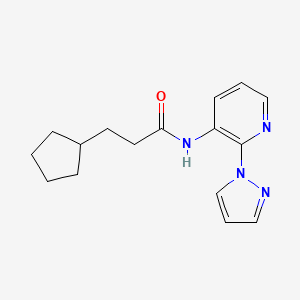
![Pyridine, 4-[5-(4-fluorophenyl)-2-oxazolyl]-](/img/structure/B1650163.png)
